Cleroindicin C

Overview

Description

Clerodin C is a natural product isolated from the leaves of the Clerodendrum indicum plant. It is a polyphenolic compound with a molecular weight of 350.9 g/mol and a melting point of 195-196°C. Clerodin C has been studied extensively for its potential medicinal and therapeutic benefits.

Scientific Research Applications

Synthesis and Structural Studies

- Enantioselective Synthesis : Cleroindicin C, along with other members of the cleroindicin family, has been synthesized enantioselectively. This process utilized 2,4-dihydroxybenzaldehyde, demonstrating the compound's synthetic utility and providing insights into its structure and behavior (Wenderski, Huang, & Pettus, 2009).

Methodological Advancements in Synthesis

- Stereocontrolled Synthesis : Research focused on the stereocontrolled synthesis of polyoxygenated hydrobenzofurans and hydrobenzopyrans has led to the creation of cleroindicin D, a related compound, showcasing advancements in synthetic methods that could be applicable to this compound as well (Barradas, Carreño, González-López, Latorre, & Urbano, 2007).

- Enantioselective Oxo-Michael Reaction : An innovative enantioselective oxo-Michael reaction catalyzed by chiral phosphoric acid has been developed for the synthesis of cleroindicins C, D, and F. This method presents a new approach to synthesizing these complex molecules (Gu, Rong, Zheng, & You, 2010).

Safety and Hazards

Cleroindicin C should be handled with care to avoid dust formation and breathing vapors, mist, or gas . It should not be allowed to enter drains . In case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If ingested, do not induce vomiting and consult a doctor .

Mechanism of Action

Target of Action

Cleroindicin C is a natural product derived from plants

Biochemical Pathways

It’s known that the clerodendrum genus, from which this compound is derived, has been used for the treatment of various conditions such as rheumatism, asthma, inflammatory diseases, coughs, skin diseases, and malaria . This suggests that the compounds in these plants, including this compound, may interact with a variety of biochemical pathways related to these conditions.

Result of Action

The medicinal uses of the clerodendrum genus suggest that this compound may have a variety of effects at the molecular and cellular level .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cleroindicin C have been observed to change over time. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to this compound has been shown to result in sustained cytotoxic effects on cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound exhibit significant biological activity, including antimicrobial and cytotoxic effects . At higher doses, toxic or adverse effects may be observed. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal models . These findings suggest that there is a threshold effect, where the beneficial effects of this compound are observed at lower doses, while higher doses may lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, which may have different biological activities compared to the parent compound. Additionally, this compound’s effects on metabolic flux and metabolite levels have been observed, indicating its potential to influence cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Studies have shown that this compound can be taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, this compound may interact with intracellular binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize in specific cellular compartments, such as the cytoplasm and mitochondria . This localization is likely directed by targeting signals or post-translational modifications that guide this compound to specific organelles. The subcellular localization of this compound may influence its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name |

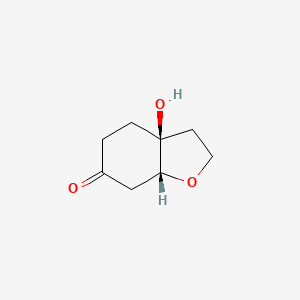

(3aS,7aR)-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBQZDMJIVJQLX-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOC2CC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@]2(CCO[C@@H]2CC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B3034476.png)

![2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B3034484.png)

![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3034497.png)